molecular formula C16H12N2O5 B11473004 (2E)-1-(6-amino-1,3-benzodioxol-5-yl)-3-(3-nitrophenyl)prop-2-en-1-one

(2E)-1-(6-amino-1,3-benzodioxol-5-yl)-3-(3-nitrophenyl)prop-2-en-1-one

Cat. No.: B11473004
M. Wt: 312.28 g/mol
InChI Key: ZALANPDWQAPIPG-SNAWJCMRSA-N
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Description

(2E)-1-(6-AMINO-2H-1,3-BENZODIOXOL-5-YL)-3-(3-NITROPHENYL)PROP-2-EN-1-ONE is an organic compound that belongs to the class of benzodioxole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(6-AMINO-2H-1,3-BENZODIOXOL-5-YL)-3-(3-NITROPHENYL)PROP-2-EN-1-ONE typically involves the condensation of 6-amino-2H-1,3-benzodioxole-5-carbaldehyde with 3-nitroacetophenone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is then refluxed for several hours to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography might be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the nitro group can yield the corresponding amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or halogens (Cl2, Br2) for halogenation are commonly used.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted benzodioxole derivatives.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology

In biological research, the compound may be investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

The compound could be explored for its potential therapeutic applications, including as a lead compound for drug development.

Industry

In the industrial sector, the compound might be used in the synthesis of advanced materials or as an intermediate in the production of other valuable chemicals.

Mechanism of Action

The mechanism of action of (2E)-1-(6-AMINO-2H-1,3-BENZODIOXOL-5-YL)-3-(3-NITROPHENYL)PROP-2-EN-1-ONE would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies, including molecular docking and biochemical assays, would be necessary to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-1-(6-AMINO-2H-1,3-BENZODIOXOL-5-YL)-3-(4-NITROPHENYL)PROP-2-EN-1-ONE
  • (2E)-1-(6-AMINO-2H-1,3-BENZODIOXOL-5-YL)-3-(2-NITROPHENYL)PROP-2-EN-1-ONE

Uniqueness

The unique combination of the benzodioxole and nitrophenyl groups in (2E)-1-(6-AMINO-2H-1,3-BENZODIOXOL-5-YL)-3-(3-NITROPHENYL)PROP-2-EN-1-ONE may confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness can be leveraged in the design of new compounds with improved properties.

Properties

Molecular Formula

C16H12N2O5

Molecular Weight

312.28 g/mol

IUPAC Name

(E)-1-(6-amino-1,3-benzodioxol-5-yl)-3-(3-nitrophenyl)prop-2-en-1-one

InChI

InChI=1S/C16H12N2O5/c17-13-8-16-15(22-9-23-16)7-12(13)14(19)5-4-10-2-1-3-11(6-10)18(20)21/h1-8H,9,17H2/b5-4+

InChI Key

ZALANPDWQAPIPG-SNAWJCMRSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)C(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-])N

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-])N

Origin of Product

United States

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